1,2-Cyclohexanedicarboximide

Description

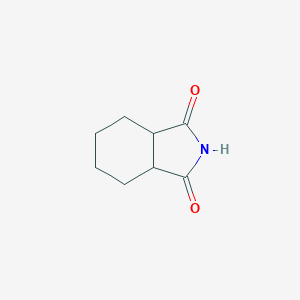

Structure

3D Structure

Propriétés

IUPAC Name |

3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDMPODMCFGWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883674 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1444-94-6, 7506-66-3 | |

| Record name | Hexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Hexahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Cyclohexanedicarboximide from its Anhydride

This guide provides a comprehensive overview of the synthesis of 1,2-cyclohexanedicarboximide, a valuable intermediate in the fields of specialty polymers, pharmaceuticals, and agrochemicals.[1][2] We will delve into the reaction mechanism, a detailed experimental protocol, characterization of the final product, and critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

1,2-Cyclohexanedicarboximide, a white crystalline solid, is a versatile organic compound featuring a cyclohexane ring fused to a dicarboximide functional group.[1] Its rigid, aliphatic backbone and reactive imide functionality make it a sought-after building block in the synthesis of more complex molecules.[2] Key applications include its role as a precursor to biologically active compounds, specialty polymers, surfactants, lubricant additives, and as a plant growth regulator.[1][2] The synthesis from its corresponding anhydride is a common and efficient route to this important intermediate.

Table 1: Physicochemical Properties of 1,2-Cyclohexanedicarboximide

| Property | Value | Reference |

| CAS Number | 7506-66-3 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 137 °C | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform.[1] |

Reaction Mechanism: Imide Formation

The synthesis of 1,2-cyclohexanedicarboximide from 1,2-cyclohexanedicarboxylic anhydride and ammonia proceeds through a two-stage nucleophilic acyl substitution reaction.

Stage 1: Nucleophilic Attack and Ring Opening

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O bond of the anhydride ring. The result is the formation of a monoamide-monoammonium salt of 1,2-cyclohexanedicarboxylic acid.

Stage 2: Intramolecular Cyclization and Dehydration

Upon heating, the intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbonyl carbon, forming another tetrahedral intermediate. This is followed by the elimination of a molecule of water to yield the stable five-membered imide ring of 1,2-cyclohexanedicarboximide.

Caption: Reaction mechanism for the synthesis of 1,2-cyclohexanedicarboximide.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents

-

1,2-Cyclohexanedicarboxylic anhydride (cis or a mixture of cis and trans isomers)

-

Aqueous ammonia (28-30% NH₃)

-

Ethanol

-

Activated carbon (decolorizing)

-

Deionized water

Reaction Setup

A note on safety: This reaction involves heating a sealed or partially sealed system containing aqueous ammonia. This will generate significant pressure. The reaction must be carried out in a pressure-rated vessel or behind a blast shield in a well-ventilated fume hood.

-

Charging the Reaction Vessel: In a suitable pressure-rated reaction vessel equipped with a magnetic stirrer, combine 1,2-cyclohexanedicarboxylic anhydride and aqueous ammonia. For a typical laboratory-scale synthesis, a molar ratio of approximately 1:2 of anhydride to ammonia is recommended to ensure complete reaction.

-

Sealing the Vessel: Securely seal the reaction vessel, ensuring all connections are gas-tight.

Reaction Procedure

-

Heating: Heat the reaction mixture to an internal temperature of 180-190°C with vigorous stirring. The high temperature is necessary to drive the dehydration and cyclization of the intermediate to the imide.

-

Reaction Time: Maintain the reaction at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, though for this established procedure, a fixed time is generally sufficient for complete conversion.

-

Cooling: After the reaction is complete, cool the vessel to room temperature. Caution: Do not open the vessel until it has completely cooled to avoid the rapid release of ammonia gas and potential boilovers.

Work-up and Purification

-

Venting: Once cooled, carefully vent the reaction vessel in a fume hood to release any residual ammonia pressure.

-

Isolation of Crude Product: The product will likely precipitate out of the aqueous solution upon cooling. Collect the crude 1,2-cyclohexanedicarboximide by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted ammonia and ammonium salts.

-

Recrystallization: For purification, recrystallization is the preferred method.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Drying: Dry the purified 1,2-cyclohexanedicarboximide in a vacuum oven to remove any residual solvent.

Table 2: Summary of a Typical Experimental Run

| Parameter | Value |

| 1,2-Cyclohexanedicarboxylic Anhydride | 3.0 g (19.5 mmol) |

| 29% Aqueous Ammonia | 3.4 g (~59 mmol NH₃) |

| Reaction Temperature | 180-190 °C |

| Reaction Time | 2 hours |

| Expected Yield | Quantitative (before purification) |

| Melting Point (Purified) | 132-136 °C |

digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];// Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge_Vessel [label="Charge Reaction Vessel\n(Anhydride + Aq. Ammonia)"]; Seal_Vessel [label="Seal Vessel"]; Heat_React [label="Heat to 180-190°C for 2h"]; Cool_Down [label="Cool to Room Temperature"]; Vent_Vessel [label="Vent Vessel"]; Filter_Crude [label="Vacuum Filter Crude Product"]; Wash_Water [label="Wash with Cold Water"]; Recrystallize [label="Recrystallize from Ethanol"]; Filter_Pure [label="Vacuum Filter Purified Product"]; Dry_Product [label="Dry in Vacuum Oven"]; End [label="Pure 1,2-Cyclohexanedicarboximide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Charge_Vessel; Charge_Vessel -> Seal_Vessel; Seal_Vessel -> Heat_React; Heat_React -> Cool_Down; Cool_Down -> Vent_Vessel; Vent_Vessel -> Filter_Crude; Filter_Crude -> Wash_Water; Wash_Water -> Recrystallize; Recrystallize -> Filter_Pure; Filter_Pure -> Dry_Product; Dry_Product -> End; }

Caption: Experimental workflow for the synthesis of 1,2-cyclohexanedicarboximide.

Product Characterization

Thorough characterization of the synthesized 1,2-cyclohexanedicarboximide is essential to confirm its identity and purity. The following techniques are recommended:

Melting Point

The melting point of the purified product should be sharp and consistent with the literature value (132-136 °C). A broad or depressed melting point indicates the presence of impurities.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For 1,2-cyclohexanedicarboximide, key characteristic peaks are expected for the imide functional group.

Table 3: Expected IR Absorption Bands for 1,2-Cyclohexanedicarboximide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3200 | Medium |

| C-H Stretch (aliphatic) | 2850-2950 | Strong |

| C=O Stretch (imide, symmetric) | ~1770 | Strong |

| C=O Stretch (imide, asymmetric) | ~1700 | Strong |

An IR spectrum for cis-1,2-cyclohexanedicarboximide is available for comparison.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the cyclohexane ring and the N-H proton of the imide. The chemical shifts and coupling patterns of the cyclohexane protons will depend on their stereochemical relationship (cis or trans).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the imide and the carbons of the cyclohexane ring.

Due to the lack of readily available public spectra for 1,2-cyclohexanedicarboximide, researchers should acquire their own NMR data and interpret it based on established chemical shift principles.

Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,2-Cyclohexanedicarboximide

Introduction

1,2-Cyclohexanedicarboximide, a saturated heterocyclic compound, serves as a vital structural motif in medicinal chemistry and materials science. Its rigid cyclohexane backbone, coupled with the stereochemical possibilities of the two carboximide substituents, imparts distinct conformational properties that are crucial for its biological activity and material characteristics. This guide provides a comprehensive exploration of the molecular structure and stereochemistry of 1,2-cyclohexanedicarboximide, offering insights for researchers, scientists, and drug development professionals. We will delve into the conformational analysis of its stereoisomers, methods of synthesis, and analytical techniques for characterization.

Fundamental Principles of Cyclohexane Stereochemistry

To comprehend the stereochemistry of 1,2-cyclohexanedicarboximide, a foundational understanding of cyclohexane's conformational isomers is essential. The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation.[1][2] In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing both angle and torsional strain.[2]

The substituents on a cyclohexane ring can occupy two distinct types of positions:

-

Axial (a): Bonds that are parallel to the principal axis of the ring.

-

Equatorial (e): Bonds that point out from the equator of the ring.

A crucial phenomenon in cyclohexane stereochemistry is "ring flipping," a rapid interconversion between two chair conformations.[3] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.

For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable.[3][4] This preference is attributed to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[2]

Stereoisomers of 1,2-Cyclohexanedicarboximide

The presence of two stereocenters at carbons 1 and 2 of the cyclohexane ring in 1,2-cyclohexanedicarboximide gives rise to stereoisomers: cis and trans.

trans-1,2-Cyclohexanedicarboximide

In the trans isomer, the two carboximide functional groups are on opposite sides of the cyclohexane ring. This arrangement can exist in two chair conformations in equilibrium: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.

The diequatorial conformer is significantly more stable than the diaxial conformer.[5] In the diaxial conformation, both bulky carboximide groups would experience significant 1,3-diaxial interactions with axial hydrogens, leading to substantial steric strain.[5] Therefore, trans-1,2-cyclohexanedicarboximide exists predominantly in the diequatorial conformation. X-ray crystallography of (S)-trans-cyclohexane-1,2-dicarboximide has confirmed a slightly distorted chair conformation for the six-membered ring.[6]

Caption: Conformational equilibrium of trans-1,2-cyclohexanedicarboximide.

cis-1,2-Cyclohexanedicarboximide

In the cis isomer, the carboximide groups are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is in an equatorial position (a,e).

A ring flip of the cis isomer results in another (a,e) conformer where the positions of the two groups are interchanged. If the substituents are identical, as in the parent 1,2-cyclohexanedicarboximide, these two conformers are enantiomeric and thus have equal energy.[7] Therefore, cis-1,2-cyclohexanedicarboximide exists as a racemic mixture of two rapidly interconverting chair conformers of equal stability.

Caption: Conformational equilibrium of cis-1,2-cyclohexanedicarboximide.

Synthesis of 1,2-Cyclohexanedicarboximide

The synthesis of 1,2-cyclohexanedicarboximide typically proceeds from its corresponding dicarboxylic acid or anhydride.[8] The stereochemistry of the final imide is dictated by the stereochemistry of the starting dicarboxylic acid.

Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

A common method for the synthesis of the cis isomer is through the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, followed by hydrogenation of the resulting cyclohexene derivative.

Experimental Protocol: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride and subsequent conversion to the dicarboxylic acid.

-

Diels-Alder Reaction: In a pressure vessel, combine 1,3-butadiene and maleic anhydride in a suitable solvent (e.g., toluene). Heat the mixture to approximately 100°C. The reaction is a [4+2] cycloaddition that forms cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Hydrogenation: The resulting anhydride is then catalytically hydrogenated. Dissolve the anhydride in a suitable solvent like ethyl acetate and add a catalyst, such as 10% palladium on carbon.[9] Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the uptake of hydrogen ceases.

-

Isolation: After hydrogenation, the catalyst is removed by filtration, and the solvent is evaporated to yield cis-1,2-cyclohexanedicarboxylic anhydride.[10]

-

Hydrolysis: The anhydride can be hydrolyzed to the corresponding cis-dicarboxylic acid by refluxing with water.[11][12]

Caption: Synthetic pathway to cis-1,2-cyclohexanedicarboximide.

Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

The trans isomer can be synthesized through various methods, including the epimerization of the cis isomer or through stereospecific reductions. A process for the preparation of (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid has been described, which is a key intermediate for certain pharmaceuticals.[13][14]

Imide Formation

Both cis- and trans-1,2-cyclohexanedicarboxylic acids (or their anhydrides) can be converted to the corresponding imides by reaction with ammonia or a primary amine under heating.[8] The reaction involves the formation of an intermediate ammonium carboxylate salt, which upon dehydration, cyclizes to form the imide.

Analytical Characterization

The stereoisomers of 1,2-cyclohexanedicarboximide and their precursors can be distinguished using various analytical techniques.

| Property | cis-Isomer | trans-Isomer | Rationale |

| Melting Point | Generally different from the trans isomer. For the dicarboxylic acid, it is around 192 °C. | Generally different from the cis isomer. For the (1R,2R)-dicarboxylic acid, it is around 160-164 °C.[13] | The different packing of the molecules in the crystal lattice due to their distinct shapes leads to different melting points. |

| ¹H NMR Spectroscopy | The two protons at C1 and C2 are chemically equivalent in the time-averaged spectrum due to rapid ring flipping. | The two protons at C1 and C2 are chemically equivalent. The coupling constants between vicinal protons can provide information about the dihedral angles and thus the conformation. | The symmetry and conformational dynamics of the molecule influence the chemical shifts and coupling constants of the protons. |

| ¹³C NMR Spectroscopy | Due to symmetry, a smaller number of distinct carbon signals would be expected compared to a non-symmetrical analogue. | Similar to the cis isomer, the symmetry of the predominant diequatorial conformer will influence the number of signals. | The chemical environment of each carbon atom determines its resonance frequency. |

| X-ray Crystallography | Can provide definitive proof of the cis stereochemistry and the solid-state conformation.[15][16] | Can provide definitive proof of the trans stereochemistry and the solid-state conformation.[6][17] | This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystal.[18] |

Conclusion

The stereochemistry of 1,2-cyclohexanedicarboximide is a direct consequence of the conformational preferences of the cyclohexane ring. The trans isomer predominantly exists in a more stable diequatorial conformation, while the cis isomer is a mixture of two rapidly interconverting and energetically equivalent axial-equatorial conformers. The synthesis of these isomers is stereochemically controlled, typically starting from the corresponding cis- or trans-1,2-cyclohexanedicarboxylic acid. A thorough understanding of these structural and stereochemical nuances is paramount for the rational design of novel pharmaceuticals and advanced materials incorporating this versatile molecular scaffold.

References

- Conformational Analysis of Monosubstituted Cyclohexane. (n.d.).

- Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. (2024, September 4). YouTube.

- Conformational analysis of cyclohexane. (n.d.). Slideshare.

- Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. (n.d.). National Institutes of Health.

- Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts.

- Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts.

- Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. (n.d.). Royal Society of Chemistry.

- 1,2-Cyclohexanedicarboxylic acid, cis-. (n.d.). NIST WebBook.

- Asymmetric Hydrogenation of R-Phthalimide Ketones Catalyzed... (n.d.). ResearchGate.

- 1,2-Cyclohexanedicarboximide 7506-66-3 wiki. (n.d.). Guidechem.

- (S)-trans-cyclohexane-1,2-dicarboximide. (n.d.). PubMed.

- cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564. (n.d.). PubChem.

- Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. (n.d.). ResearchGate.

- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. (2018, June 4). PubMed.

- cis-1,2-Cyclohexanedicarboxylic acid | CAS 610-09-3. (n.d.). Santa Cruz Biotechnology.

- 1,2-Cyclohexanedicarboximide: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD.

- Development of N-Hydroxy Catalysts for C–H Functionalization via Hydrogen Atom Transfer: Challenges and Opportunities. (2022, September 12). ACS Publications.

- Phthalimides: developments in synthesis and functionalization. (n.d.). RSC Publishing.

- (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3. (2025, August 8). ChemicalBook.

- CIS-1,2-CYCLOHEXANEDICARBOXYLIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.

- 1,2-Cyclohexanedicarboxylic anhydride, cis + trans | CAS 85-42-7. (n.d.). Santa Cruz Biotechnology.

- The Role of 1,2-Cyclohexanedicarboximide in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube.

- Synthesis routes of 1,4-Cyclohexanedicarboxylic acid. (n.d.). Benchchem.

- THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES. (2025, August 6). ResearchGate.

- Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (2013, October 28). YouTube.

- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University.

- cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (n.d.). Google Patents.

- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014, July 3). Google Patents.

- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023, April 9). MDPI.

- Cyclohexane-1,2-diol. (n.d.). Wikipedia.

- Crystallography and Its Impact on Carbonic Anhydrase Research. (n.d.). National Institutes of Health.

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PubMed Central.

- Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). (n.d.). Cheméo.

- X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). MDPI.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central.

- Synthesis of all-cis-1,2,4-cyclohexanetriol. (2025, August 9). ResearchGate.

- Understanding X-Ray Crystallography Structures. (n.d.). LabXchange.

- Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. (2020, July 6). YouTube.

- IE Organic Lecture 12 - Stereochemistry of Cyclohexanes. (2010, February 13). YouTube.

- Spectroscopic differences between isomers of 1-Cyclohexyloctan-1-ol. (n.d.). Benchchem.

Sources

- 1. Conformational analysis of cyclohexane | PPTX [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. (S)-trans-cyclohexane-1,2-dicarboximide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. scbt.com [scbt.com]

- 11. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]

- 12. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]

- 14. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LabXchange [labxchange.org]

A Comprehensive Technical Guide to the Spectral Characterization of 1,2-Cyclohexanedicarboximide

Introduction

Molecular Structure and Stereoisomerism

The stereochemistry of 1,2-Cyclohexanedicarboximide is the primary determinant of its molecular symmetry, which profoundly influences its spectral characteristics, particularly in NMR. The cis isomer possesses a plane of symmetry that renders certain atoms chemically equivalent, whereas the trans isomer is asymmetric.

Caption: Chemical structures of cis- and trans-1,2-Cyclohexanedicarboximide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis is predicated on predicting the chemical environment and connectivity of each nucleus.[1]

Guiding Principles: Causality in NMR

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms, like the oxygen and nitrogen in the imide ring, withdraw electron density from adjacent protons and carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). The number of signals in a ¹³C NMR spectrum directly corresponds to the number of chemically unique carbon atoms, a number dictated by molecular symmetry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will allow for clear differentiation between the aliphatic protons of the cyclohexane ring and the imide N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Imide (N-H ) | 7.5 - 9.0 | Broad Singlet (br s) | 1H | The N-H proton is acidic and often exchanges, leading to a broad signal. Its position is highly dependent on solvent and concentration. |

| Methine (CH -C=O) | 2.5 - 3.0 | Multiplet (m) | 2H | These two protons are directly attached to the electron-withdrawing imide group, shifting them significantly downfield relative to other ring protons. |

| Cyclohexane (CH ₂) | 1.2 - 2.2 | Multiplet (m) | 8H | These eight protons on the four methylene groups of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is particularly powerful for distinguishing between the cis and trans isomers due to their differing symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Signals (cis) | Expected Signals (trans) | Rationale |

| Carbonyl (C =O) | 175 - 185 | 1 | 2 | The two carbonyl carbons are deshielded. They are equivalent in the cis isomer due to symmetry but non-equivalent in the trans isomer. |

| Methine (C H-C=O) | 40 - 50 | 1 | 2 | The methine carbons are alpha to the carbonyl group. They are equivalent in the cis isomer but non-equivalent in the trans isomer. |

| Cyclohexane (C H₂) | 20 - 35 | 2 | 4 | The four methylene carbons of the ring will produce only two signals for the symmetric cis isomer but four distinct signals for the asymmetric trans isomer. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for obtaining high-quality NMR data for a solid organic compound like 1,2-Cyclohexanedicarboximide.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or ~20 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signal should not obscure key analyte resonances.[3]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2] This removes any particulate matter that could degrade spectral resolution.

-

-

Instrument Setup & Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine. Use a depth gauge to ensure correct positioning.[2]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.

-

Acquire a standard ¹H spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A significantly higher number of scans will be required due to the low natural abundance of ¹³C.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H or δ 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an ideal technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]

Guiding Principles: Causality in IR

The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. The imide group is particularly well-defined. Because the two carbonyl groups are coupled through the nitrogen atom, they exhibit two distinct C=O stretching vibrations: a symmetric stretch (both C=O bonds lengthen and shorten in phase) and an asymmetric stretch (one C=O bond lengthens while the other shortens). This two-band pattern is a hallmark of cyclic imides.[6]

Predicted IR Spectrum

The IR spectrum of 1,2-Cyclohexanedicarboximide will be dominated by absorptions from the imide and the aliphatic cyclohexane ring.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3350 | Medium, Broad | Characteristic of the N-H bond in the imide group. Broadening may occur due to hydrogen bonding in the solid state.[6] |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Arises from the C-H bonds of the CH₂ and CH groups in the cyclohexane ring.[7] |

| C=O Asymmetric Stretch | 1750 - 1790 | Strong | A key diagnostic peak for a cyclic imide. This higher frequency band corresponds to the out-of-phase stretching of the two carbonyls.[8] |

| C=O Symmetric Stretch | 1680 - 1720 | Strong | The second key diagnostic peak for a cyclic imide, corresponding to the in-phase stretching of the carbonyls.[6][8] |

| C-H Bend (scissoring) | ~1450 | Medium | Characteristic bending vibration of the CH₂ groups in the cyclohexane ring.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid, and reliable method for analyzing solid samples with minimal preparation.[9]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[10] This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid 1,2-Cyclohexanedicarboximide powder directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[11]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The measurement range should be 4000-400 cm⁻¹.

-

-

Post-Measurement:

-

Release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12] Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[13][14]

Guiding Principles: Causality in MS Fragmentation

In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M•⁺).[15] This ion is energetically unstable and fragments into smaller, more stable ions. Fragmentation pathways are not random; they follow predictable chemical principles, often involving the cleavage of the weakest bonds or rearrangements that lead to stable neutral molecules or charged fragments. For cyclic systems like cyclohexane derivatives, a retro-Diels-Alder reaction is a characteristic and highly favorable fragmentation pathway.[16][17]

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and a fragmentation fingerprint.

-

Molecular Ion (M•⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 153 , corresponding to the molecular formula [C₈H₁₁NO₂]•⁺.

-

Key Fragmentation Pathway: A primary fragmentation route is predicted to be a retro-Diels-Alder reaction of the cyclohexane ring. This involves the cleavage of two C-C bonds in the ring, resulting in the loss of a neutral ethene molecule (C₂H₄, 28 Da).

Caption: Predicted retro-Diels-Alder fragmentation pathway for the molecular ion of 1,2-Cyclohexanedicarboximide.

| Predicted m/z | Proposed Fragment Ion | Formula | Rationale |

| 153 | [M]•⁺ (Molecular Ion) | [C₈H₁₁NO₂]•⁺ | The intact molecule minus one electron. |

| 125 | [M - C₂H₄]•⁺ | [C₆H₇NO₂]•⁺ | Loss of neutral ethene via a retro-Diels-Alder reaction. This is often a major fragment in cyclohexane systems.[17] |

| 97 | [C₅H₅NO]•⁺ | [C₅H₅NO]•⁺ | Further fragmentation of the m/z 125 ion by loss of CO. |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cleavage of the imide ring, leaving a cyclohexyl cation fragment. |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | A common fragment from the breakdown of the cyclohexane ring. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard method for obtaining an EI mass spectrum.

-

Sample Introduction:

-

Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

-

Alternatively, for a sufficiently volatile and thermally stable compound, a direct insertion probe can be used to introduce the solid sample directly into the ion source.

-

-

Ionization:

-

The sample is introduced into the high-vacuum region of the mass spectrometer.

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13] This energy is standardized to allow for the comparison of spectra across different instruments and with library data.

-

-

Mass Analysis and Detection:

-

The resulting positive ions (molecular ion and fragments) are accelerated out of the ion source by an electric potential.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions.

-

-

Data Representation:

-

The data is presented as a mass spectrum: a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

-

Integrated Analytical Workflow

No single technique provides a complete structural picture. True confidence in characterization comes from the synergistic integration of all three analytical methods. The workflow below illustrates how NMR, IR, and MS data are collectively used to achieve unambiguous structural elucidation.

Caption: Integrated workflow for the structural confirmation of 1,2-Cyclohexanedicarboximide.

Conclusion

The comprehensive spectral analysis of 1,2-Cyclohexanedicarboximide relies on a predictive framework grounded in the fundamental principles of NMR, IR, and MS. The key identifying features are:

-

NMR: The ability to distinguish cis and trans isomers based on the number of unique signals in the ¹³C spectrum, and the characteristic downfield shifts of the methine protons in the ¹H spectrum.

-

IR: The definitive presence of a cyclic imide functional group, confirmed by a pair of strong carbonyl absorption bands between 1680-1790 cm⁻¹ and an N-H stretch around 3200-3350 cm⁻¹.

-

MS: The confirmation of the molecular weight via the molecular ion peak at m/z 153, and a characteristic fragmentation pattern likely dominated by a retro-Diels-Alder loss of ethene (m/z 125).

This guide provides the necessary technical details and validated protocols for researchers to confidently acquire, interpret, and verify the spectral data for 1,2-Cyclohexanedicarboximide, ensuring its correct identification and use in further scientific applications.

References

-

McKittrick, P. T., & Katon, J. E. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(5), 812-817. Available at: [Link]

-

Srivastava, V. (2024). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]

-

ACD/Labs (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Technology Networks (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]

-

Wikipedia (2024). Mass spectrometry. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). Mass spectrum of cyclohexane. Available at: [Link]

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Available at: [Link]

-

University of Cambridge Department of Chemistry (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Agilent Technologies (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Chemistry LibreTexts (2022). The ¹H-NMR experiment. Available at: [Link]

-

Bruker (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

Specac Ltd (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

Chemistry Insight (2024). Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

-

AZoLifeSciences (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

-

Drawell (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). Mass spectrum of cyclohexene. Available at: [Link]

-

University of Nottingham (2017). How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

-

University of Babylon (n.d.). The features of IR spectrum. Available at: [Link]

-

Drexel University (n.d.). Fourier Transform Infrared Spectroscopy Standard Operating Procedure. Available at: [Link]

-

A-Level Chemistry (n.d.). 13C NMR Spectroscopy Problems. Available at: [Link]

-

Chemistry LibreTexts (2020). Infrared Spectroscopy. Available at: [Link]

-

University of Massachusetts Boston (n.d.). IR Spectroscopy. Available at: [Link]

-

ResearchGate (2020). Synthesis, Characterization and Antimicrobial Studies of Co(II) and Ni(II) Complexes Using 1,2 Cyclohexane Dione Dioxime as Ligand. Available at: [Link]

-

ResearchGate (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. Available at: [Link]

-

NC State University Libraries (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

-

Minnesota State University Moorhead (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Available at: [Link]

-

ResearchGate (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES. Available at: [Link]

-

National Institutes of Health (NIH) (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Available at: [Link]

-

ResearchGate (n.d.). Synthesis And Spectral Characterization Of Bio-compatible Copolyester Using 1, 4 Cyclohexane Diol. Available at: [Link]

-

ResearchGate (n.d.). Synthesis and spectral analysis of cis-1-cyclohexyl-1,2-cyclohexanediol. Available at: [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. youtube.com [youtube.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Infrared and Raman Group Frequencies of Cyclic Imides [opg.optica.org]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. acdlabs.com [acdlabs.com]

- 15. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. youtube.com [youtube.com]

A Technical Guide to the Medicinal Chemistry Applications of 1,2-Cyclohexanedicarboximide

Abstract

The 1,2-cyclohexanedicarboximide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted applications of this chemical entity. We will delve into its role in the development of novel anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1,2-cyclohexanedicarboximide core in their therapeutic design strategies.

Table of Contents

-

Introduction: The Rise of a Versatile Scaffold

-

Synthetic Strategies and Derivatization

-

Core Synthesis of 1,2-Cyclohexanedicarboximide

-

Key Derivatization Pathways

-

-

Applications in Oncology

-

Mechanism of Action: Induction of Apoptosis

-

Case Study: Novel Anticancer Agents

-

-

Anti-inflammatory Potential

-

Mechanism of Action in Inflammation

-

Structure-Activity Relationship (SAR) Studies

-

-

Antimicrobial and Anticonvulsant Activities

-

Broad-Spectrum Antimicrobial Agents

-

Novel Anticonvulsant Therapies

-

-

Experimental Protocols

-

General Synthesis of N-substituted 1,2-Cyclohexanedicarboximide Derivatives

-

In Vitro Anticancer Activity Assay (MTT Assay)

-

-

References

Introduction: The Rise of a Versatile Scaffold

The quest for novel chemical scaffolds that can serve as a foundation for the development of new therapeutic agents is a cornerstone of modern medicinal chemistry. The 1,2-cyclohexanedicarboximide moiety has garnered significant attention due to its rigid, bicyclic structure, which provides a well-defined three-dimensional orientation for appended functional groups. This conformational rigidity allows for precise interactions with biological targets, often leading to enhanced potency and selectivity. Furthermore, the imide functional group can participate in hydrogen bonding, a critical interaction for molecular recognition at the active sites of enzymes and receptors. The synthetic accessibility and the ease of derivatization of the 1,2-cyclohexanedicarboximide core have further fueled its exploration across various therapeutic areas.[1]

Synthetic Strategies and Derivatization

Core Synthesis of 1,2-Cyclohexanedicarboximide

The foundational 1,2-cyclohexanedicarboximide structure is typically synthesized from cis-1,2-cyclohexanedicarboxylic acid or its anhydride.[2] The reaction involves the cyclization with ammonia or a primary amine under controlled heating conditions.[2] This reaction can be carried out in a polar solvent like aqueous ethanol or under solvent-free thermal conditions.[2] The choice of the starting amine is a critical determinant of the final compound's properties and biological activity.

Key Derivatization Pathways

The true strength of the 1,2-cyclohexanedicarboximide scaffold lies in its amenability to derivatization. The nitrogen atom of the imide ring serves as a primary point for modification, allowing for the introduction of a wide variety of substituents. These modifications can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

Caption: General synthesis and derivatization of 1,2-cyclohexanedicarboximide.

Applications in Oncology

The 1,2-cyclohexanedicarboximide scaffold has shown significant promise in the development of novel anticancer agents.

Mechanism of Action: Induction of Apoptosis

Derivatives of 1,2-cyclohexanedicarboximide have been shown to induce apoptosis in cancer cells. For example, novel 1,1-disubstituted cyclohexane-1-carboxamides have been designed and synthesized as apoptotic inducers.[3] Certain compounds from this class have been shown to induce caspases-3, -8, and -9 activities and cause G2/M growth arrest in A549 lung carcinoma cells.[3] Furthermore, they have been observed to increase the expression levels of the tumor suppressor protein p53 and the apoptosis regulator Bax.[3]

Case Study: Novel Anticancer Agents

A study on novel 1,1-disubstituted cyclohexane-1-carboxamides revealed that some compounds have a strong to moderate cytotoxic effect against various cancer cell lines, including MCF-7, HepG2, A549, and HTC-116.[3] Two compounds, in particular, demonstrated low IC50 values of 3.03 and 5.21 μM against the A549 cell line, comparable to the positive control doxorubicin (IC50 of 3.01 μM).[3] These compounds also showed higher selectivity against the normal human breast cell line MCF-10.[3]

| Cell Line | Compound 6a IC50 (µM) | Compound 8a IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 (Lung) | 3.03 | 5.21 | 3.01 |

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. The 1,2-cyclohexanedicarboximide scaffold has been explored for its potential to modulate inflammatory responses.

Mechanism of Action in Inflammation

The anti-inflammatory effects of cyclic imide derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] Specifically, some derivatives have been identified as potent and highly selective COX-2 inhibitors.[4] The mechanism of action involves the insertion of substituents, such as methoxy groups, deep into the secondary pocket of the COX-2 active site, leading to hydrogen bonding interactions with key residues like His90, Arg513, and Tyr355.[4]

Caption: Inhibition of the COX-2 inflammatory pathway.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the anti-inflammatory activity of cyclic imide derivatives. For instance, a study on substituted cyclic imides identified a compound with a high COX-2 selectivity index of 400, comparable to celecoxib.[4] This particular compound showed superior anti-inflammatory activity in a carrageenan-induced rat paw edema model compared to diclofenac.[4] Generally, non-carboxylic derivatives have been found to be more potent anti-inflammatory agents than their corresponding carboxylic acid counterparts.[5]

Antimicrobial and Anticonvulsant Activities

The therapeutic potential of the 1,2-cyclohexanedicarboximide scaffold extends beyond oncology and inflammation.

Broad-Spectrum Antimicrobial Agents

Derivatives of cyclohexane have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] For example, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been found to be more active than tetracycline against certain Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.0005-0.032 μg/mL.[7] Some of these compounds also exhibit promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidum.[7]

Novel Anticonvulsant Therapies

The structural features of cyclohexane derivatives have prompted their investigation for anticonvulsant effects. A series of novel cyclohexanecarboxamide derivatives were synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[8] The most potent compounds demonstrated significant protection in these tests, with one derivative being more potent than the reference drugs phenobarbital and ethosuximide in the scPTZ test.[8] Mechanistic studies suggest that these compounds exert neuroprotective effects by modulating oxidative stress markers and activating the Nrf2/ARE pathway.[8]

Experimental Protocols

General Synthesis of N-substituted 1,2-Cyclohexanedicarboximide Derivatives

-

Reactants:

-

cis-1,2-Cyclohexanedicarboxylic anhydride (1.0 eq)

-

Appropriate primary amine (1.0-1.2 eq)

-

Solvent (e.g., glacial acetic acid, toluene, or solvent-free)

-

-

Procedure:

-

Combine cis-1,2-cyclohexanedicarboxylic anhydride and the primary amine in the chosen solvent or neat.

-

Heat the reaction mixture to reflux for a period of 2-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with water and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 1,2-cyclohexanedicarboximide derivative.

-

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Future Perspectives and Conclusion

The 1,2-cyclohexanedicarboximide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The versatility of this scaffold, coupled with its synthetic tractability, ensures its enduring importance in the field of medicinal chemistry. The insights and protocols provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable chemical entity.

References

-

Abdel-Maksoud, M. S., et al. (2019). Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. Drug Development Research, 80(7), 933-947. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). 1,2-Cyclohexanedicarboximide: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2-Cyclohexanedicarboximide in Modern Chemical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Retrieved from [Link]

-

Abd-Allah, W. H., et al. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Bioorganic Chemistry, 108357. Retrieved from [Link]

-

OUCI. (n.d.). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Retrieved from [Link]

-

MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

-

Sharma, R., et al. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(9), 480-486. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer activities of cyclohexenone derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

-

IOSR Journal. (n.d.). Synthesis, Characterization and Antimicrobial Studies of Co(II) and Ni(II) Complexes Using 1,2 Cyclohexane Dione Dioxime as Ligand. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2011). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study. European Journal of Medicinal Chemistry, 46(9), 4289-4297. Retrieved from [Link]

-

precisionFDA. (n.d.). 1,2-CYCLOHEXANEDICARBOXAMIDE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 550-564. Retrieved from [Link]

-

Kumar, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. International Journal of Medicinal Chemistry, 2016, 8459629. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study | Request PDF. Retrieved from [Link]

-

Wang, C., et al. (2011). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3344-3347. Retrieved from [Link]

-

He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-548. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. Retrieved from [Link]

-

PubMed. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Catalytic asymmetric synthesis of 6-substituted derivatives of 1,3-cyclohexadienecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2024, April 22). Concise synthesis of succinimide-fused densely 1,3-cyclohexadienes via Co-catalyzed [2+2+2] cycloaddition of 1,6-diynes and maleimides. Retrieved from [Link]

-

National Institutes of Health. (2023, July 12). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 1,2-Cyclohexanedicarboximide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclohexanedicarboximide is a versatile chemical intermediate with significant applications in organic synthesis, pharmaceutical research, and polymer chemistry.[1][2] Understanding its thermal stability is paramount for defining safe processing temperatures, predicting shelf-life, and ensuring the integrity of final products. This guide provides a comprehensive analysis of the thermal behavior of 1,2-cyclohexanedicarboximide, detailing its stability profile, decomposition mechanisms, and the analytical techniques used for its characterization. We synthesize established principles of organic chemistry and thermal analysis to offer field-proven insights into the causality behind its degradation pathways.

Introduction: The Significance of Thermal Characterization

The utility of a chemical intermediate like 1,2-cyclohexanedicarboximide in sensitive applications, such as drug formulation, is intrinsically linked to its stability under thermal stress.[3][4][5] Thermal degradation can lead to the formation of impurities, loss of efficacy, and unpredictable behavior during manufacturing processes. Therefore, a robust understanding of its thermal properties is not merely academic but a critical component of quality control and process optimization.

This guide explores the thermal profile of 1,2-cyclohexanedicarboximide through the lens of two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the expected outcomes of these analyses, propose a mechanistic framework for its decomposition based on the known chemistry of imide and cyclohexane rings, and provide detailed, actionable protocols for researchers to validate these properties in their own laboratories.

Core Analytical Techniques for Thermal Profiling

To comprehensively evaluate thermal stability, a multi-faceted approach is required. The combination of TGA and DSC provides complementary information on mass loss and energetic transitions, respectively.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 1,2-cyclohexanedicarboximide, TGA is essential for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any non-volatile residue.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[3] It is a highly sensitive method for identifying the melting point (an endothermic process) and any exothermic or endothermic events associated with decomposition.[3][6] The enthalpy changes measured by DSC provide critical thermodynamic data about the degradation process.[3]

-

Evolved Gas Analysis (EGA): To fully elucidate the decomposition mechanism, identifying the gaseous byproducts is crucial. Techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) allow for the real-time identification of evolved gases like carbon monoxide (CO), carbon dioxide (CO₂), and various hydrocarbon fragments.[6][7]

Expected Thermal Profile and Data Summary

While specific experimental data for 1,2-cyclohexanedicarboximide is not broadly published, its thermal behavior can be expertly predicted based on the well-understood chemistry of its constituent functional groups: the cyclic imide and the cyclohexane ring.

Thermogravimetric Analysis (TGA) Profile: 1,2-Cyclohexanedicarboximide is expected to be thermally stable with no significant mass loss until it reaches its decomposition temperature. The primary mass loss event will correspond to the fragmentation of the molecule. The decomposition of the imide ring is a key event, often involving the release of CO and CO₂.[7][8] Concurrently or at higher temperatures, the cyclohexane ring will fragment.

Differential Scanning Calorimetry (DSC) Profile: The DSC thermogram would first show a sharp endothermic peak, representing the melting of the crystalline solid. At higher temperatures, one or more exothermic or endothermic peaks would appear, corresponding to the energy changes during decomposition. Decomposition processes can be either endothermic (bond breaking dominates) or exothermic (bond formation in stable byproducts dominates).[6]

Table 1: Predicted Thermal Properties of 1,2-Cyclohexanedicarboximide

| Thermal Event | Analytical Technique | Expected Observation | Significance |

| Melting | DSC | Sharp endothermic peak | Defines the transition from solid to liquid phase. |

| Onset of Decomposition | TGA | Temperature at which mass loss begins | Indicates the upper limit of thermal stability. |

| Decomposition | TGA / DSC | Significant mass loss / Exothermic or endothermic peaks | Characterizes the degradation process and its energetics. |

| Evolved Gases | TGA-FTIR / TGA-MS | CO, CO₂, H₂O, CₓHᵧ fragments | Identifies the decomposition products to confirm the mechanism. |

Proposed Decomposition Mechanism and Pathways

The thermal decomposition of 1,2-cyclohexanedicarboximide is proposed to proceed through parallel or sequential pathways involving the scission of the imide linkage and the fragmentation of the cyclohexane ring.

Pathway A: Imide Ring Scission The imide functional group is a known point of thermal instability in related polymer systems.[7] Decomposition can be initiated by the cleavage of the C-N or C-C bonds within the five-membered ring. An intramolecular rearrangement can lead to the formation of an isomeric intermediate, which then fragments to release carbon monoxide (CO) and carbon dioxide (CO₂).[7] This pathway is a primary contributor to the initial mass loss.

Pathway B: Cyclohexane Ring Fragmentation Independent of the imide ring, the cyclohexane moiety can undergo thermal decomposition, particularly at elevated temperatures. Experimental and theoretical studies on cyclohexane itself show that the primary initiation reaction is C-C bond fission, leading to the formation of a 1,6-hexyl diradical.[9][10] This highly reactive intermediate can then undergo further isomerization to 1-hexene or fragment into smaller, more stable molecules such as ethene, propene, and 1,3-butadiene.[9][11]

The interplay of these pathways dictates the final product distribution. The diagram below illustrates the proposed major decomposition routes.

Caption: Proposed major decomposition pathways for 1,2-cyclohexanedicarboximide.

Detailed Experimental Protocols

The following protocols describe self-validating systems for the thermal characterization of 1,2-cyclohexanedicarboximide. Adherence to these methodologies ensures reproducible and trustworthy data.

Protocol 1: Thermogravimetric Analysis (TGA)

-

1. Objective: To determine the thermal stability and degradation profile by measuring mass loss as a function of temperature.

-

2. Apparatus: A calibrated Thermogravimetric Analyzer.

-

3. Sample Preparation:

-

3.1. Ensure the sample is dry and homogenous.

-

3.2. Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. Record the initial mass.

-

-

4. Instrument Parameters:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. The inert atmosphere prevents oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium within the sample.[6]

-

-

-

5. Procedure:

-

5.1. Load the sample pan into the TGA furnace.

-

5.2. Tare the balance.

-

5.3. Start the temperature program and data acquisition.

-

-

6. Data Analysis:

-

6.1. Plot mass (%) versus temperature (°C).

-

6.2. Determine the onset temperature of decomposition (T_onset).

-

6.3. Identify the temperature of the maximum rate of mass loss (T_peak) from the first derivative of the TGA curve (DTG curve).

-

6.4. Quantify the percentage of residual mass at the end of the experiment.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

1. Objective: To identify melting point and measure the enthalpy changes associated with thermal decomposition.

-

2. Apparatus: A calibrated Differential Scanning Calorimeter.

-

3. Sample Preparation:

-

3.1. Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

3.2. Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition, ensuring accurate enthalpy measurements.

-

-

4. Instrument Parameters:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

-

5. Procedure:

-

5.1. Place the sealed sample pan and an empty reference pan into the DSC cell.

-

5.2. Start the temperature program and data acquisition.

-

-

6. Data Analysis:

-

6.1. Plot heat flow (mW) versus temperature (°C).

-

6.2. Identify the endothermic peak corresponding to the melting point (T_m).

-

6.3. Identify and integrate the area of any subsequent endothermic or exothermic peaks to determine the enthalpy of decomposition (ΔH_d).

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodextrins in drug delivery: applications in gene and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyclolab.hu [cyclolab.hu]

- 6. osti.gov [osti.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of 1,2-Cyclohexanedicarboximide in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1,2-Cyclohexanedicarboximide (CAS No: 7506-66-3), a vital intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document synthesizes theoretical principles with practical, field-proven experimental methodologies to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Introduction: The Importance of a Well-Defined Solubility Profile

1,2-Cyclohexanedicarboximide is a versatile chemical building block utilized in the synthesis of specialty polymers, pharmaceuticals, and plant growth regulators.[1][3][4] Its efficacy in these applications is directly linked to its handling and processing, which are governed by its physicochemical properties, most notably its solubility. A thorough understanding of its solubility profile enables:

-

Reaction Optimization: Selection of appropriate solvents to ensure homogeneity and favorable reaction kinetics.

-